1-(3-Furyl)methanamine hydrochloride

Description

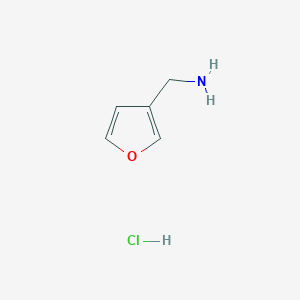

Structure

3D Structure of Parent

Properties

IUPAC Name |

furan-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINLLYKDLREDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383538 | |

| Record name | 1-(3-furyl)methanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-43-2 | |

| Record name | 1-(3-furyl)methanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)furan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Furyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

1-(3-Furyl)methanamine hydrochloride (CAS No: 131052-43-2) is a heterocyclic primary amine salt that serves as a critical building block in modern medicinal chemistry. Its furan moiety offers unique electronic properties and hydrogen bonding capabilities, making it a valuable scaffold for designing novel therapeutic agents. This guide provides a comprehensive technical overview of its core physicochemical properties, common synthetic and analytical methodologies, reactivity profile, and key applications in drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights to facilitate its effective use in research and development settings.

Core Physicochemical and Structural Properties

This compound, also known as 3-(Aminomethyl)furan hydrochloride, is an off-white to white solid.[1][2] Understanding its fundamental properties is a prerequisite for its effective application in synthesis and formulation. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, which is a common strategy in drug development to improve the handling and bioavailability of amine-containing compounds.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 131052-43-2 | |

| Molecular Formula | C₅H₈ClNO | [1][2] |

| Molecular Weight | 133.58 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 103 - 106 °C or 187-191 °C | [1][2] |

| logP (n-octanol/water) | 0.141 | [1] |

| Vapour Density | 4.61 (Air = 1.0) | [1] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [1][3][4] |

Note: Discrepancies in melting point data are common in chemical literature and supplier documentation, often due to different measurement conditions or polymorphic forms.

The structure consists of a furan ring substituted at the 3-position with an aminomethyl group. The furan ring is an aromatic heterocycle that can act as a bioisostere for a phenyl ring but with a more polar character and a different geometric profile. The primary amine group is a key functional handle, providing a site for a wide array of chemical modifications.

Synthesis and Purification Workflow

The synthesis of 1-(3-Furyl)methanamine typically involves the reduction of a corresponding nitrile or oxime, or via a Gabriel synthesis from the corresponding halide. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Representative Synthetic Protocol: Reduction of 3-Furonitrile

This method is a common and efficient route. The causality behind this choice lies in the commercial availability of 3-furonitrile and the high efficiency of modern reducing agents.

Step 1: Reduction of 3-Furonitrile to 1-(3-Furyl)methanamine (Free Base)

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.

-

Dissolve 3-furonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The slow addition is critical to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, to precipitate the aluminum salts.

-

Filter the resulting slurry and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(3-Furyl)methanamine free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Purification and Validation

The final product's purity is typically assessed by HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry. Recrystallization from a solvent system like ethanol/ether can be employed for further purification if necessary.[5][6]

Caption: General workflow for the synthesis of 1-(3-Furyl)methanamine HCl.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its primary amine functionality and the furan ring.

-

Amine Reactivity : The primary amine is nucleophilic and readily undergoes reactions typical of amines, such as acylation, alkylation, reductive amination, and sulfonylation.[7] This versatility is the cornerstone of its utility as a building block, allowing for its incorporation into larger, more complex molecules.

-

Furan Ring Stability : The furan ring is susceptible to degradation under strongly acidic conditions.[8] This is a critical consideration during reaction design and purification. The choice to work with the hydrochloride salt is a balance; it stabilizes the amine but requires careful pH control in subsequent reactions to avoid compromising the furan moiety.

-

Storage and Handling : The compound is stable under recommended storage conditions (cool, dry, well-ventilated place).[1][3][4] It is incompatible with strong oxidizing agents.[1] As a hygroscopic solid, it should be stored in a tightly sealed container to prevent moisture absorption.[3][4] Under fire conditions, it may decompose to produce hazardous products like carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Analytical Characterization Protocol

A multi-technique approach is required for the unambiguous identification and purity assessment of this compound.

Table 2: Standard Analytical Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Signals corresponding to the furan protons, the methylene protons, and the amine protons. Chemical shifts will be influenced by the solvent and the hydrochloride salt form. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the four distinct furan carbons and the methylene carbon. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion for the free base (C₅H₇NO) at m/z ≈ 97.05. |

| HPLC-UV | Purity Assessment & Quantification | A primary peak corresponding to the compound, with detection typically around 210-220 nm. Purity is determined by the relative area of the main peak.[9] |

| FTIR | Functional Group Identification | Characteristic stretches for N-H (amine), C-H (aromatic/aliphatic), and C-O-C (furan ether) bonds. |

Standard HPLC Protocol for Purity Analysis

This protocol is a self-validating system for routine quality control.

-

System Preparation :

-

Sample Preparation :

-

Accurately weigh and dissolve the sample in a water/acetonitrile mixture to a final concentration of ~1 mg/mL.

-

-

Gradient Elution :

-

Start with a linear gradient of 5% to 95% Mobile Phase B over 10-15 minutes.[9] This ensures the elution of both polar and non-polar impurities.

-

-

System Suitability :

-

Inject a standard reference sample multiple times to ensure reproducibility of retention time and peak area.

-

-

Analysis :

-

Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Caption: Integrated workflow for analytical characterization.

Applications in Medicinal Chemistry & Drug Development

This compound is not an active pharmaceutical ingredient itself but is a valuable intermediate. The furan ring is a common motif in many bioactive compounds, and the aminomethyl handle allows for its straightforward incorporation.

-

Scaffold for Synthesis : It is used in the synthesis of compounds targeting a wide range of receptors and enzymes. The furan oxygen can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events.

-

Bioisosteric Replacement : In drug design, a furan ring is often used as a bioisostere for other aromatic systems like benzene or thiophene to modulate potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Fragment-Based Drug Discovery (FBDD) : As a small, functionalized molecule, it is an ideal candidate for FBDD screening libraries to identify initial hit compounds that bind to a biological target.

While specific drug examples containing this exact fragment are proprietary or embedded deep in patent literature, its structural analogues, furfurylamine and other substituted furan methanamines, are prevalent in compounds investigated for various therapeutic areas.[10]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

-

Hazard Identification : this compound is harmful if swallowed (H302) and causes serious eye irritation (H319).[1][2] Some sources also indicate it may cause skin and respiratory irritation.[3]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][11]

-

Handling : Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[3][11] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[2][3]

-

First Aid :

-

Storage : Store in a dry, cool, and well-ventilated place.[3] Keep the container tightly closed and stored away from incompatible materials such as strong oxidizing agents.[1][3]

Conclusion

This compound is a versatile and valuable reagent for the drug discovery and development pipeline. Its well-defined physicochemical properties, predictable reactivity, and the biological relevance of the furan scaffold make it a strategic choice for medicinal chemists. A thorough understanding of its synthesis, handling, and analytical characterization, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

-

Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [Link]

-

The Royal Society of Chemistry. (n.d.). Furfurylamines from Biomass. Retrieved from The Royal Society of Chemistry. [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Japan. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). (Furan-2-yl)(phenyl)methanamine hydrochloride. Retrieved from PubChem. [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from Organic Syntheses. [Link]

-

Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. Retrieved from Journal of Food and Drug Analysis. [Link]

- Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from ATSDR. [Link]

-

CP Lab Safety. (n.d.). [1-(4-Fluorobenzyl)-1h-imidazol-5-yl]methanamine hydrochloride, 95% Purity, C11H13ClFN3, 100 mg. Retrieved from CP Lab Safety. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 131052-43-2 [amp.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. fishersci.se [fishersci.se]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]

- 8. jfda-online.com [jfda-online.com]

- 9. rsc.org [rsc.org]

- 10. biosynth.com [biosynth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 1-(3-Furyl)methanamine hydrochloride from 3-furaldehyde

An In-depth Technical Guide to the Synthesis of 1-(3-Furyl)methanamine Hydrochloride from 3-Furaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the reductive amination of 3-furaldehyde, a robust and widely utilized synthetic strategy. This document delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind critical process choices. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this key furan derivative.

Introduction and Strategic Overview

1-(3-Furyl)methanamine and its hydrochloride salt are important intermediates in the synthesis of a variety of biologically active molecules. The furan moiety is a key pharmacophore in numerous drugs, and the aminomethyl group provides a versatile handle for further chemical modification. The most direct and efficient pathway to this compound begins with the readily available starting material, 3-furaldehyde[1].

The core transformation is a reductive amination, a cornerstone reaction in medicinal chemistry for converting carbonyl compounds into amines[2]. This process involves two key mechanistic steps:

-

Imine Formation: The carbonyl group of 3-furaldehyde reacts with an ammonia source to form an intermediate imine.

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final primary amine.

This guide will focus on a direct, one-pot reductive amination protocol, which offers advantages in terms of operational simplicity and resource efficiency[2].

The Synthetic Pathway: Mechanism of Reductive Amination

Reductive amination is a powerful class of reactions that combines two elementary steps into a single, often one-pot, procedure[2]. The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-furaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a furan-3-ylmethanimine. This imine is more susceptible to reduction by specific hydride reagents than the starting aldehyde. A selective reducing agent, such as sodium cyanoborohydride, then reduces the imine to the target 1-(3-furyl)methanamine. The reaction is typically performed under weakly acidic conditions, which are necessary to catalyze imine formation without excessively protonating the amine nucleophile[3].

Caption: General mechanism of the reductive amination of 3-furaldehyde.

Core Experimental Protocol: One-Pot Synthesis

This section details a robust, step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 3-Furaldehyde | C₅H₄O₂ | 96.08 | 498-60-2 | Flammable, irritant[1]. |

| Ammonia in Methanol | NH₃/CH₃OH | - | - | 7N solution is typical. Corrosive. |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 25895-60-7 | Toxic. Releases HCN upon strong acidification. |

| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Flammable, toxic. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive. Used as a catalyst. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Extremely flammable. |

| Hydrochloric Acid in Ether | HCl/C₄H₁₀O | - | - | Corrosive. Typically 1M or 2M solution. |

| Saturated K₂CO₃ soln. | K₂CO₃ | 138.21 | 584-08-7 | Basic solution for workup. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| Final Product | C₅H₈ClNO | 133.58 | 131052-43-2 | Irritant[4][5]. |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of 1-(3-Furyl)methanamine HCl.

-

Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add 3-furaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 0.5 M concentration)[3]. To this solution, add a 7N solution of ammonia in methanol (1.5 - 2.0 eq).

-

Catalysis: Add glacial acetic acid dropwise until the pH of the solution is between 6 and 7. This weakly acidic environment is optimal for promoting the dehydration of the hemiaminal to the imine intermediate[3].

-

Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq) portion-wise over 15 minutes. Caution: The addition may cause slight effervescence. Ensure adequate ventilation in a fume hood.

-

Reaction: Seal the flask and allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup and Extraction: Once the reaction is complete, concentrate the solvent under reduced pressure. To the resulting residue, add diethyl ether and a saturated aqueous solution of potassium carbonate (K₂CO₃)[3]. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Isolation of Free Amine: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and rinse the solid with a small amount of fresh diethyl ether. The resulting filtrate contains the free amine, 1-(3-furyl)methanamine.

-

Hydrochloride Salt Formation: Cool the ether solution of the free amine in an ice-water bath. While stirring, add a 1M or 2M solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.

-

Final Purification: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Scientific Rationale and Field Insights

-

Choice of Ammonia Source: Using a pre-made solution of ammonia in methanol is convenient and allows for more accurate stoichiometry compared to bubbling ammonia gas. Ammonium chloride can also be used, but it often requires the addition of a base to liberate free ammonia in situ.

-

The Critical Role of the Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this one-pot transformation. Its key advantage is its pH-dependent reactivity; it is a sluggish reducing agent at neutral pH but becomes more reactive as the pH decreases[2]. More importantly, it selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde[3]. This prevents the wasteful formation of furfuryl alcohol. Sodium triacetoxyborohydride (STAB) is a common, less toxic alternative that operates on a similar principle. A stronger reducing agent like sodium borohydride (NaBH₄) is unsuitable for a one-pot reaction as it would rapidly reduce the 3-furaldehyde before significant imine formation could occur.

-

Significance of Salt Formation: The free amine, 1-(3-furyl)methanamine, is often a low-boiling oil that can be difficult to purify and store[6]. Converting it to the hydrochloride salt provides several advantages:

-

Stability: Salts are generally more stable crystalline solids with higher melting points and longer shelf lives.

-

Handling: Crystalline solids are significantly easier to handle, weigh, and store compared to volatile liquids.

-

Purification: The precipitation process itself is a powerful purification step, as non-basic impurities remain in the solvent.

-

Safety and Hazard Management

-

3-Furaldehyde: Is a flammable liquid and a skin and eye irritant[1].

-

Sodium Cyanoborohydride: Is highly toxic if swallowed or if it comes into contact with acid, as it can release toxic hydrogen cyanide (HCN) gas[2]. All operations should be conducted in a well-ventilated chemical fume hood.

-

Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable and forms explosive peroxides upon standing. Use fresh, tested solvents.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The via one-pot reductive amination is a highly efficient and reliable method. By carefully selecting the reagents, particularly a selective reducing agent like sodium cyanoborohydride, and controlling the reaction pH, high yields of the target amine can be achieved. The final conversion to the hydrochloride salt provides a stable, easily handled product suitable for further synthetic applications. This guide provides the necessary technical detail and scientific rationale for the successful implementation of this important transformation in a research and development setting.

References

- Biosynth. (n.d.). This compound.

- Wikipedia. (2023). Reductive amination.

- The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10351, 3-Furaldehyde.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776197, 1-(Furan-3-yl)methanamine.

- ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.

- Khafagy, M. M., et al. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Opast Publishing Group.

- Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.

- Shitova, Y., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health.

- Sádaba, I., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering.

Sources

- 1. 3-Furaldehyde | C5H4O2 | CID 10351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 1-(Furan-3-yl)methanamine | C5H7NO | CID 2776197 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of 1-(3-Furyl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of the chemical structure of 1-(3-Furyl)methanamine hydrochloride (CAS No: 131052-43-2), a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry.[1] This document moves beyond a simple structural representation to detail a robust synthetic pathway, purification protocols, and a comprehensive structural analysis workflow. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for confirming the molecule's identity and purity. This guide is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this compound.

Introduction and Strategic Overview

This compound is a primary amine salt built upon a furan scaffold. The furan ring system is a common motif in pharmacologically active compounds, and its derivatives serve as versatile building blocks for more complex molecular architectures. The hydrochloride salt form is often preferred for drug candidates as it typically confers improved water solubility and stability compared to the free base.[2]

The definitive confirmation of a chemical structure is the cornerstone of any chemical research or drug development program. An erroneous structural assignment can invalidate biological data and waste significant resources. This guide, therefore, emphasizes the logical workflow of synthesis followed by rigorous, multi-modal analytical characterization to establish an unambiguous structural proof of this compound.

The following diagram outlines the logical workflow for the synthesis and structural confirmation discussed herein.

Caption: Overall workflow from starting material to final, structurally confirmed product.

Synthesis and Purification

A reliable synthesis of the target compound begins with a commercially available precursor, 3-furoic acid. The chosen pathway involves the conversion of the carboxylic acid to an amide, followed by reduction to the primary amine, and subsequent salt formation. This multi-step process is outlined below.

Experimental Protocol

Step 2.1: Synthesis of 3-Furamide

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-furoic acid (11.2 g, 0.1 mol).

-

Slowly add thionyl chloride (15 mL, 0.2 mol) to the flask at room temperature.

-

Heat the mixture to reflux (approx. 75-80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The residue is crude 3-furoyl chloride.

-

In a separate beaker, cool 100 mL of concentrated ammonium hydroxide in an ice bath.

-

Slowly add the crude 3-furoyl chloride to the cold ammonium hydroxide solution with vigorous stirring. A precipitate will form immediately.

-

Stir the mixture for an additional 30 minutes in the ice bath.

-

Collect the solid precipitate by vacuum filtration, wash with two portions of cold deionized water (2x 50 mL), and dry under vacuum to yield 3-furamide.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step. Subsequent reaction with ammonia provides the amide in high yield. Performing the amidation at low temperature minimizes potential side reactions.

Step 2.2: Synthesis of 1-(3-Furyl)methanamine (Free Base)

-

Set up a 1 L three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Carefully add lithium aluminum hydride (LiAlH₄) (7.6 g, 0.2 mol) to 400 mL of anhydrous tetrahydrofuran (THF) in the flask.

-

In the dropping funnel, dissolve the 3-furamide (11.1 g, 0.1 mol) from the previous step in 150 mL of anhydrous THF.

-

Slowly add the amide solution to the LiAlH₄ suspension over a period of 1 hour, maintaining a gentle reflux by controlling the addition rate.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Cool the reaction flask in an ice bath. Carefully quench the reaction by the sequential, dropwise addition of 20 mL of water, 20 mL of 15% aqueous NaOH, and finally 60 mL of water.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with THF (2x 50 mL).

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude 1-(3-Furyl)methanamine. The free base can be purified by vacuum distillation if necessary.

Causality: LiAlH₄ is a potent reducing agent capable of reducing the amide carbonyl directly to a methylene group (CH₂). The use of anhydrous solvents is critical as LiAlH₄ reacts violently with water. The specific quenching procedure (Fieser workup) is designed to produce an easily filterable solid, simplifying the purification.

Step 2.3: Formation of this compound

-

Dissolve the purified 1-(3-Furyl)methanamine (9.7 g, 0.1 mol) in 200 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise, until precipitation ceases.

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

Structural Elucidation

The identity and purity of the synthesized product are confirmed by a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a cohesive and definitive proof.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent free amine and provides evidence of its elemental composition.

-

Expected Analysis : When subjected to Electron Ionization (EI), the hydrochloride salt will typically show the mass of the free base. The molecular ion peak [M]⁺ for C₅H₇NO (1-(3-Furyl)methanamine) is expected at an m/z of 97.12.[3] A prominent fragment would be the loss of the amino group, leading to the furfuryl cation at m/z 81. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₅H₇NO, with a calculated exact mass of 97.0528.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The most telling feature for confirming the formation of the hydrochloride salt is the appearance of the ammonium ion stretching bands.

-

Expected Analysis : The IR spectrum of this compound will display several key absorption bands.

-

N-H Stretch (Ammonium Salt) : A very broad and strong absorption band is expected in the range of 3100-2600 cm⁻¹. This is the hallmark of an R-NH₃⁺ group and is caused by the various N-H stretching vibrations.[4]

-

Furan Ring C-H Stretch : A sharp peak above 3100 cm⁻¹ corresponding to the aromatic C-H bonds on the furan ring.

-

Aliphatic C-H Stretch : Peaks just below 3000 cm⁻¹ for the methylene (-CH₂-) group.

-

N-H Bend : An absorption around 1600-1500 cm⁻¹ due to the asymmetric bending of the -NH₃⁺ group.

-

Furan Ring C=C and C-O Stretches : Characteristic absorptions in the 1600-1400 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively, confirming the presence of the furan ring.

-

Table 1: Key IR Absorption Bands for Structural Confirmation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |

| 3100-2600 | Strong, Broad | N-H Stretch (Ammonium, R-NH₃⁺) | Confirms formation of the hydrochloride salt |

| ~3120 | Medium, Sharp | C-H Stretch (Aromatic) | Indicates furan ring protons |

| ~2960, ~2850 | Medium | C-H Stretch (Aliphatic) | Indicates -CH₂- group |

| ~1580 | Medium | N-H Bend (Ammonium) | Supports salt formation |

| ~1500, ~1450 | Medium | C=C Stretch (Aromatic) | Confirms furan ring backbone |

| ~1150 | Strong | C-O-C Stretch (Aromatic Ether) | Confirms furan ring structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Caption: Annotated structure of this compound for NMR analysis.

3.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The spectrum is typically run in a solvent like D₂O or DMSO-d₆ to observe the exchangeable N-H protons.

-

Expected Analysis (in D₂O) :

-

H2, H5 Protons : The two protons on the furan ring alpha to the oxygen (H2 and H5) are the most deshielded due to the oxygen's electronegativity. They are expected to appear as distinct multiplets around δ 7.6-7.8 ppm .

-

H4 Proton : The proton at the C4 position is typically found further upfield, expected around δ 6.6-6.8 ppm .

-

H6 Methylene Protons : The two protons of the methylene group (-CH₂-) adjacent to the furan ring and the ammonium group will appear as a singlet around δ 4.2-4.4 ppm . The deshielding is due to the influence of both the aromatic ring and the positively charged nitrogen.

-

H7 Ammonium Protons : In a protic solvent like D₂O, these protons will exchange with the solvent and their signal will be absent or merged with the residual water peak. In an aprotic solvent like DMSO-d₆, they would appear as a broad singlet around δ 8.5-9.0 ppm .

-

Table 2: Predicted ¹H NMR Peak Assignments (400 MHz, D₂O)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H2 | ~7.8 | t (triplet) | 1H | Furan C2-H |

| H5 | ~7.7 | m (multiplet) | 1H | Furan C5-H |

| H4 | ~6.7 | m (multiplet) | 1H | Furan C4-H |

| H6 | ~4.3 | s (singlet) | 2H | -CH₂-NH₃⁺ |

| H₂O | ~4.8 | s (singlet) | - | Solvent Residual Peak |

3.3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.

-

Expected Analysis (in D₂O) :

-

C2, C5 Carbons : The carbons alpha to the furan oxygen are the most deshielded, expected around δ 142-145 ppm .

-

C4 Carbon : The C4 carbon is expected to be more shielded, appearing around δ 110-112 ppm .

-

C3 Carbon : The C3 carbon, to which the aminomethyl group is attached, will be influenced by the substituent and is expected around δ 125-128 ppm .

-

C6 Methylene Carbon : The methylene carbon is expected in the aliphatic region, around δ 35-38 ppm .

-

Table 3: Predicted ¹³C NMR Peak Assignments (100 MHz, D₂O)

| Label | Chemical Shift (δ, ppm) | Assignment |

| C2 | ~144.5 | Furan C2 |

| C5 | ~142.0 | Furan C5 |

| C3 | ~126.0 | Furan C3 |

| C4 | ~111.5 | Furan C4 |

| C6 | ~36.0 | -CH₂-NH₃⁺ |

Physicochemical and Safety Data

A summary of the key physical and safety properties is essential for proper handling and application.

Table 4: Physicochemical Properties

| Property | Value | Reference/Source |

| CAS Number | 131052-43-2 | [2] |

| Molecular Formula | C₅H₈ClNO | [2] |

| Molecular Weight | 133.58 g/mol | [2] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in water, methanol | Inferred from salt form |

Safety and Handling : this compound is reported to cause severe contact dermatitis.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The chemical structure of this compound has been unequivocally established through a logical and systematic process of chemical synthesis and spectroscopic analysis. A robust synthetic protocol starting from 3-furoic acid provides the material in good yield. The subsequent characterization by mass spectrometry confirms the molecular weight of the free base, while infrared spectroscopy provides definitive evidence of the ammonium salt functional group. Finally, detailed ¹H and ¹³C NMR analyses confirm the specific arrangement of atoms and the connectivity of the carbon-hydrogen framework. This comprehensive dataset provides a reliable foundation for the use of this compound in research and development applications.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Furan-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methanamine, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

- Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.

-

SpectraBase. (n.d.). Furfurylamine. Wiley. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

1-(3-Furyl)methanamine hydrochloride molecular weight and formula

An In-depth Technical Guide to 1-(3-Furyl)methanamine Hydrochloride

Foreword: This document provides a comprehensive technical overview of this compound, a significant heterocyclic building block for research and development. The guide is structured to deliver not just data, but also the scientific context necessary for its effective application in synthetic and medicinal chemistry. We will delve into its chemical identity, properties, a plausible synthetic pathway, expected analytical characteristics, and its potential applications, grounded in established chemical principles.

Core Compound Identification and Properties

This compound is the salt form of the primary amine derived from a furan ring substituted at the 3-position. This structure is of particular interest to researchers as the furan moiety is a key isostere for phenyl and other aromatic rings in drug design, while the primary amine serves as a crucial handle for a wide array of chemical transformations.

The compound's fundamental properties are summarized below. It is critical to note the discrepancy in reported melting points from various commercial suppliers, which may be attributable to different polymorphic forms, residual solvent, or varying levels of purity. Researchers should establish this parameter on their own material as a primary quality control step.

| Parameter | Value | Source(s) |

| CAS Number | 131052-43-2 | [1][2] |

| Molecular Formula | C₅H₇NO·HCl (or C₅H₈ClNO) | [1] |

| Molecular Weight | 133.58 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 103 - 106 °C | N/A |

| Synonyms | 3-(Aminomethyl)furan hydrochloride, Furan-3-ylmethanamine hydrochloride, 3-Furylmethanamine HCl | [2] |

Synthesis and Purification Workflow

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a chemically sound and widely practiced approach involves the reduction of a suitable precursor, followed by salt formation. A logical and efficient pathway begins with 3-furonitrile.

Causality in Experimental Design: The choice of 3-furonitrile as a starting material is strategic; nitriles are readily available and their reduction to primary amines is a high-yielding and well-understood transformation. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures complete conversion. The final step of forming the hydrochloride salt serves a dual purpose: it significantly enhances the compound's stability and often facilitates purification through crystallization, as the salt form is typically a crystalline solid with lower solubility in organic solvents than its free-base counterpart.

Protocol: A Generalized Two-Step Synthesis

Step 1: Reduction of 3-Furonitrile to 1-(3-Furyl)methanamine (Free Base)

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). An inert atmosphere is crucial because LiAlH₄ reacts violently with water and moisture.

-

Reagent Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄) (approx. 1.2 equivalents) in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Precursor Addition: Dissolve 3-furonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). This exothermic reaction must be controlled to prevent overheating.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion.

-

Work-up/Quenching: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable form.

-

Isolation: Filter the resulting slurry and wash the solid cake thoroughly with the ether solvent. The combined organic filtrates now contain the desired free base, 1-(3-Furyl)methanamine.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Solvent Choice: The crude amine solution can be dried over an anhydrous salt like sodium sulfate and filtered.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or isopropanol). This will cause the this compound to precipitate out of the solution.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any soluble impurities, and dry under vacuum to yield the final product.

Caption: Generalized workflow for the synthesis of 1-(3-Furyl)methanamine HCl.

Spectroscopic Characterization Profile

While a definitive, peer-reviewed spectral analysis is not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for researchers to confirm the identity and purity of their synthesized material.

¹H NMR:

-

Furan Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The proton at C2 (between the oxygen and the aminomethyl-substituted carbon) would likely be the most downfield, appearing as a multiplet. The protons at C4 and C5 would also appear as multiplets, with coupling constants characteristic of a furan ring.

-

Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet, expected around δ 4.0-4.5 ppm. The proximity to the electron-withdrawing ammonium group (NH₃⁺) shifts these protons downfield.

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically further downfield (δ 8.0-9.0 ppm). Its chemical shift and appearance can be highly dependent on the solvent and concentration.

¹³C NMR:

-

Furan Carbons: Four signals are expected. Two signals for the oxygen-bound carbons (C2, C5) would appear significantly downfield (e.g., > δ 140 ppm), while the other two carbons (C3, C4) would be more upfield (e.g., δ 110-125 ppm). The carbon bearing the aminomethyl group (C3) would be distinct from the others.

-

Methylene Carbon (-CH₂-): A single peak in the aliphatic region, expected around δ 35-45 ppm.

Mass Spectrometry (ESI+): The analysis would detect the free base after the loss of HCl. The molecular ion peak ([M+H]⁺) for the free base (C₅H₇NO, MW = 97.12) would be observed at m/z = 98.1.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis and medicinal chemistry.

-

Scaffold Hopping and Bioisosterism: In drug discovery, the furan ring is a well-established bioisostere for the benzene ring. Substituting a phenyl group with a 3-furyl group via this building block allows chemists to modulate key drug properties such as metabolic stability, solubility, and target-binding interactions. The oxygen atom can act as a hydrogen bond acceptor, providing a different binding motif compared to a simple phenyl ring.

-

Derivatization Handle: The primary amine functionality is a nucleophilic handle for a multitude of reactions, including:

-

Amide Formation: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

-

-

Reported Biological Activity: Some commercial sources note that the compound has been associated with causing ischemia injury in rat heart models and may act as a contact dermatitis agent[1]. These claims are not substantiated by readily available peer-reviewed literature and should be interpreted with caution. However, they suggest that molecules containing this fragment may possess potent, unexplored biological activity that warrants further investigation.

Safety and Handling

As a research chemical, this compound and its free base should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements (for free base): H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[3].

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container, away from incompatible materials such as strong oxidizing agents.

-

References

-

PubChem. (n.d.). 1-(Furan-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Emergence of 3-Aminomethylfuran Derivatives: A Journey from Heterocyclic Curiosity to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Furan Ring - A Privileged Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has long captured the attention of chemists and pharmacologists. Its unique electronic properties, including its aromatic character and the electron-donating nature of the oxygen atom, make it a versatile building block in organic synthesis.[1] The historical journey of furan chemistry began in 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele.[2] This was followed by the characterization of furfural in the early 19th century and the first synthesis of furan itself by Heinrich Limpricht in 1870.[2] Over the decades, the furan scaffold has been incorporated into a vast array of molecules, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] This has solidified the furan ring's status as a "privileged scaffold" in medicinal chemistry, a core structure that frequently appears in bioactive compounds.[4]

This guide delves into a specific, yet significant, class of furan derivatives: the 3-aminomethylfurans. While their 2- and 5-substituted counterparts have received more extensive attention, driven in part by the commercial success of drugs like ranitidine, the 3-aminomethylfuran core presents a unique set of synthetic challenges and therapeutic opportunities. This document aims to provide a comprehensive overview of the discovery, history, and synthetic evolution of these intriguing compounds, offering valuable insights for researchers and drug development professionals.

I. Early Explorations and the Dawn of Synthetic Accessibility

The precise historical moment of the first synthesis of a simple 3-aminomethylfuran derivative is not prominently documented in readily available literature, suggesting it likely emerged from broader investigations into furan functionalization rather than a targeted discovery. The synthesis of 3-substituted furans has historically been more challenging than that of their 2- and 5-substituted isomers due to the directing effects of the oxygen atom in electrophilic substitution reactions.[6]

Early synthetic efforts towards 3-functionalized furans often relied on multi-step sequences starting from more accessible precursors. One of the logical and historically significant starting points for accessing the 3-position is 3-furoic acid .

Key Synthetic Pathways to 3-Aminomethylfurans

The development of synthetic routes to 3-aminomethylfurans has been a gradual process, leveraging classical and modern organic chemistry reactions. The primary strategies can be categorized as follows:

-

From 3-Furoic Acid and its Derivatives: This is a logical and versatile approach.

-

Amide Reduction: 3-Furoic acid can be converted to the corresponding amide, which is then reduced to the amine. This is a classic and reliable method in organic synthesis.

-

Curtius or Hofmann Rearrangement: These rearrangements of acyl azides or amides, respectively, provide a pathway to the amine with one less carbon atom, which would require starting with a 3-furanylacetic acid derivative.

-

-

Reductive Amination of 3-Furaldehyde: The direct conversion of an aldehyde to an amine is a highly efficient and widely used method.[7]

-

This one-pot reaction involves the condensation of 3-furaldehyde with an amine (or ammonia) to form an imine, which is then reduced in situ to the corresponding aminomethylfuran.

-

-

Reduction of 3-Cyanofuran: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.

-

The synthesis of 3-cyanofuran, followed by its reduction using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, provides a direct route to 3-(aminomethyl)furan.

-

-

From 3-Halomethylfurans: Nucleophilic substitution of a halide with an amine or a protected amine equivalent offers another viable route.

-

The synthesis of 3-(chloromethyl)furan or 3-(bromomethyl)furan, while potentially challenging due to the reactivity of the furan ring, allows for the direct introduction of the aminomethyl group.

-

II. The Rise of 3-Aminomethylfurans in Medicinal Chemistry: A Tale of Bioisosterism and Unexplored Potential

The interest in 3-aminomethylfuran derivatives within drug discovery can be understood through the lens of bioisosterism , where a substituent is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic parameters. The furan ring itself is often considered a bioisostere of the benzene ring, offering a different electronic and steric profile.[4]

While the direct historical accounts of the initial biological testing of simple 3-aminomethylfurans are scarce, their exploration was likely spurred by the success of other furan-containing drugs and the continual search for novel chemical matter. The development of the H₂ histamine receptor antagonist ranitidine (Zantac) serves as a pivotal case study, even though it features a 5-((dimethylamino)methyl)furan-2-yl moiety. The discovery of ranitidine demonstrated that the furan ring could be a viable replacement for the imidazole ring found in the first-in-class H₂ antagonist, cimetidine, leading to a compound with an improved side-effect profile.

The exploration of 3-aminomethylfuran derivatives can be seen as a logical extension of this principle, investigating how the positional change of the aminomethyl group from the 2- or 5-position to the 3-position affects receptor binding and overall biological activity.

III. Modern Synthetic Methodologies and Experimental Protocols

The contemporary synthesis of 3-aminomethylfuran derivatives benefits from a wide array of modern synthetic techniques that offer improved yields, selectivity, and functional group tolerance compared to earlier methods. Below are detailed protocols for key synthetic transformations.

Table 1: Comparison of Key Synthetic Routes to 3-Aminomethylfurans

| Starting Material | Key Transformation | Reagents & Conditions | Advantages | Disadvantages |

| 3-Furoic Acid | Amide formation followed by reduction | 1. SOCl₂, NH₃2. LiAlH₄, THF | Versatile, well-established | Use of strong reducing agents |

| 3-Furaldehyde | Reductive Amination | NH₃, H₂, Ni catalyst, pressure | One-pot, atom-economical | Requires specialized equipment |

| 3-Cyanofuran | Nitrile Reduction | LiAlH₄, THF or H₂, Pd/C | Direct, high-yielding | Synthesis of 3-cyanofuran can be multi-step |

| 3-(Chloromethyl)furan | Nucleophilic Substitution | NaN₃ then H₂/Pd or Gabriel synthesis | Direct introduction of amine | Precursor can be unstable |

Experimental Protocol: Synthesis of 3-(Aminomethyl)furan via Reductive Amination of 3-Furaldehyde

This protocol describes a representative procedure for the synthesis of the parent 3-(aminomethyl)furan.

Step 1: Imine Formation and In Situ Reduction

-

To a high-pressure stainless-steel autoclave, add 3-furaldehyde (1.0 eq), methanol as the solvent, and a catalytic amount of Raney Nickel (or a palladium-based catalyst).

-

Seal the autoclave and purge with nitrogen gas several times.

-

Introduce ammonia gas to the desired pressure.

-

Introduce hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)furan.

Step 2: Purification

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).

Causality behind Experimental Choices:

-

Catalyst: Raney Nickel is a cost-effective and efficient catalyst for reductive aminations. Palladium or platinum catalysts can also be used and may offer different selectivity profiles.

-

Solvent: Methanol is a common solvent for reductive aminations as it dissolves the starting materials and the ammonia.

-

Pressure: The use of a high-pressure autoclave is necessary to maintain a sufficient concentration of ammonia and hydrogen for the reaction to proceed efficiently.

-

Temperature: The reaction is typically heated to overcome the activation energy for imine formation and hydrogenation.

IV. Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for accessing 3-aminomethylfuran derivatives.

Figure 1: Key synthetic routes to 3-(aminomethyl)furan.

V. Known Biological Activities and Therapeutic Applications

While the historical record of the initial discovery of biological activities for simple 3-aminomethylfurans is not as clear as for their 2- and 5-substituted analogs, contemporary research has begun to shed light on their potential. The furan ring, in general, is known to be a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[3][8]

The aminomethyl group is a common feature in many biologically active molecules, as it can participate in hydrogen bonding and ionic interactions with biological targets. The combination of the furan scaffold with the aminomethyl group at the 3-position creates a unique chemical entity with the potential for novel biological activities.

Recent patent literature and scientific publications indicate that 3-aminomethylfuran derivatives are being explored in various therapeutic areas, including:

-

Agrochemicals: The saturated analog, 3-aminomethyltetrahydrofuran, is a key intermediate in the synthesis of the insecticide dinotefuran.[8][9][10] This highlights the potential of the aminomethylfuran scaffold in the development of new crop protection agents.

-

Central Nervous System (CNS) Disorders: The structural similarity of the furan ring to other aromatic systems found in CNS-active drugs suggests that 3-aminomethylfuran derivatives could be investigated for their potential as modulators of various CNS targets.

-

Antimicrobial Agents: Furan derivatives have a long history of use as antimicrobial agents (e.g., nitrofurantoin).[4] The introduction of an aminomethyl group could lead to new compounds with improved efficacy or a different spectrum of activity.

VI. Future Perspectives and Conclusion

The journey of 3-aminomethylfuran derivatives from heterocyclic curiosities to molecules of therapeutic interest is still in its relatively early stages compared to their more extensively studied isomers. The historical narrative, while not always linear or well-documented for this specific class, is one of steady progress in synthetic methodology and a growing appreciation for the versatility of the furan scaffold.

The synthetic challenges associated with accessing the 3-position of the furan ring have historically limited the exploration of these compounds. However, with the advent of modern synthetic methods, the preparation of a diverse range of 3-aminomethylfuran derivatives is now more accessible than ever.

For researchers and drug development professionals, the 3-aminomethylfuran core represents a promising, yet underexplored, area of chemical space. The unique electronic and steric properties of this scaffold, combined with the potential for diverse functionalization of the amine, offer exciting opportunities for the discovery of novel therapeutic agents across a range of diseases. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to address unmet medical needs. The history of furan chemistry suggests that even the less-explored corners of this field can yield discoveries of significant scientific and commercial value.

VII. References

-

Furan. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]2]

-

CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents. (n.d.). Retrieved January 14, 2026, from 9]

-

CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents. (n.d.). Retrieved January 14, 2026, from 10]

-

CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents. (n.d.). Retrieved January 14, 2026, from 8]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci.[3]

-

Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research.[11]

-

Furan Derivatives and Their Role in Pharmaceuticals. (2023). American Journal of Bioscience and Clinical Integrity.[12]

-

Ranitidine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.[4]

-

Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. (1974). Journal of the Chemical Society, Perkin Transactions 1.[13]

-

Furan synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]9]

-

Synthesis of Highly Functionalized Furanones via Aldol Reaction of 3-Silyloxyfurans. (2001). Organic Letters.[11]

-

Feature Reviews in Medicinal Chemistry. (2024). Pharmaceuticals.[10]

-

Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. (2015). Molecules.[14]

-

Furan. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alqalam Journal of Medical and Applied Sciences.[5]

-

Synthesis of Some 3-Furylamine Derivatives. (2002). Australian Journal of Chemistry.[6]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]7]

-

Furan as a versatile synthon. (2003). Aldrichimica Acta.

-

Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. (2005). [Journal name not available].[7]

-

Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. (2018). ChemistrySelect.[1]

-

Synthesis of Some 3-Furylamine Derivatives. (2002). Australian Journal of Chemistry.

-

A Novel and Efficient Synthesis of 3-Aminomethyl-N-tosyl-indazoles. (2013). Synlett.[15]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). [Journal name not available].[16]

-

2024 Medicinal Chemistry Reviews at a Glance. (2024). Drug Hunter.[17]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances.[18]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2022). Catalysts.[19]

-

Exploring 1-Azaaurones: A Concise Overview of Synthetic Strategies and Biological Activities. (2023). Medicinal Chemistry.[20]

-

The first chemical synthesis of pyrazofurin 5′-triphosphate. (1985). Carbohydrate Research.[21]

-

Chemistry and Biological Activities of Flavonoids: An Overview. (2011). The Scientific World Journal.[22]

-

3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. (n.d.). Google Patents.[23]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). Molecules.[24][25]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. Furan synthesis [organic-chemistry.org]

- 10. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biojournals.us [biojournals.us]

- 13. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]

- 17. drughunter.com [drughunter.com]

- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]

- 24. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods [mdpi.com]

Spectroscopic Elucidation of 1-(3-Furyl)methanamine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Furyl)methanamine hydrochloride (CAS No. 131052-43-2).[1][2][3][4][5][6] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this heterocyclic compound. The guide emphasizes the "why" behind the data, offering insights into the structural information revealed by each analytical technique.

Introduction

This compound is a primary amine salt featuring a furan ring, a five-membered aromatic heterocycle containing an oxygen atom. The structural characterization of such molecules is paramount in pharmaceutical research and development, where unambiguous identification and purity assessment are critical. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure and bonding within this compound. This guide will present a detailed interpretation of its expected NMR, IR, and MS spectra, grounded in the fundamental principles of spectroscopy and data from related furan derivatives and amine salts.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents distinct regions for spectroscopic analysis: the furan ring with its aromatic protons and carbons, the aminomethyl group, and the hydrochloride salt, which significantly influences the electronic environment of the amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals.

-

Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Obtain a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all unique carbon atoms.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of this compound is expected to show signals corresponding to the three furan ring protons and the two protons of the aminomethyl group. The protons of the ammonium group (-NH₃⁺) may be visible as a broad singlet, and its chemical shift can be solvent-dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (furan) | ~7.6 | Triplet | ~1.8 |

| H-5 (furan) | ~7.4 | Triplet | ~1.8 |

| H-4 (furan) | ~6.4 | Triplet | ~1.8 |

| -CH₂- | ~4.0 | Singlet | - |

| -NH₃⁺ | Variable (e.g., 8.0-9.0 in DMSO-d₆) | Broad Singlet | - |

Causality Behind Predictions:

-

Furan Protons (H-2, H-4, H-5) : The chemical shifts of furan protons are well-documented.[7][8][9] Protons adjacent to the oxygen atom (H-2 and H-5) are typically the most deshielded and appear at the lowest field. The H-4 proton, situated between two carbons, is expected to be the most shielded. The small triplet multiplicity arises from coupling to the other two furan protons.

-

Methylene Protons (-CH₂-) : The aminomethyl group is attached to the furan ring, and its protons are expected to appear as a singlet around 4.0 ppm. The adjacent ammonium group does not typically cause splitting.

-

Ammonium Protons (-NH₃⁺) : In the hydrochloride salt, the amine is protonated to form an ammonium group. The protons on the nitrogen are acidic and often exchange with residual water or deuterated solvent, leading to a broad signal.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the furan ring carbons and one for the aminomethyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (furan) | ~143 |

| C-5 (furan) | ~140 |

| C-3 (furan) | ~125 |

| C-4 (furan) | ~110 |

| -CH₂- | ~35 |

Causality Behind Predictions:

-

Furan Carbons (C-2, C-3, C-4, C-5) : The chemical shifts for furan carbons are characteristic.[10][11][12][13] The carbons bonded to the electronegative oxygen atom (C-2 and C-5) are the most deshielded. The carbon bearing the aminomethyl substituent (C-3) will also be influenced, while the C-4 carbon is expected at the highest field.

-

Methylene Carbon (-CH₂-) : The carbon of the aminomethyl group is aliphatic and is expected to have a chemical shift in the range of 30-40 ppm.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the furan ring and the ammonium group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : The spectrum of the solid can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum is first collected, followed by the spectrum of the sample. The data is typically plotted as transmittance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Furan ring |

| 3000 - 2800 | N-H stretch (broad) | Ammonium (-NH₃⁺) |

| 1600 - 1500 | N-H bend | Ammonium (-NH₃⁺) |

| ~1500, ~1400 | C=C stretch | Furan ring |

| ~1150 | C-O-C stretch | Furan ring |

| ~1050 | C-N stretch | Aminomethyl |

Causality Behind Predictions:

-

Ammonium Group (-NH₃⁺) : The most prominent feature will be a very broad and strong absorption in the 3000-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt.[14][15][16][17][18] This broadening is due to extensive hydrogen bonding in the solid state. A bending vibration for the -NH₃⁺ group is expected in the 1600-1500 cm⁻¹ region.

-

Furan Ring : The aromatic C-H stretching vibrations of the furan ring are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the furan ring typically appear around 1500 and 1400 cm⁻¹. The C-O-C stretching of the furan ether linkage will give rise to a strong band around 1150 cm⁻¹.

-

C-N Stretch : The stretching vibration of the C-N bond is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ionic compounds like hydrochlorides, the analysis is typically performed on the free base after in-source dissociation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization : Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z).

Predicted MS Data and Interpretation (for the free base, 1-(3-Furyl)methanamine)

The molecular weight of the free base, 1-(3-Furyl)methanamine (C₅H₇NO), is 97.12 g/mol .[19]

-

Molecular Ion Peak (M⁺) : A peak at m/z = 97 is expected, corresponding to the intact molecular ion of the free base.

-

Major Fragmentation Pathways :

-

Loss of the amino group (-NH₂) to give a fragment at m/z = 81.

-

Cleavage of the C-C bond between the furan ring and the methylene group, leading to a prominent peak at m/z = 81 (furfuryl cation) and a smaller peak at m/z = 30 (CH₂NH₂⁺).

-

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-(FURAN-3-YL)METHANAMINE HYDROCHLORIDE | CAS 131052-43-2 [matrix-fine-chemicals.com]

- 3. 131052-43-2 this compound [chemsigma.com]

- 4. 3-(Aminomethyl)furan 97 131052-43-2 [sigmaaldrich.cn]

- 5. 131052-43-2|Furan-3-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. 1-(Furan-3-yl)methanamine | C5H7NO | CID 2776197 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 1-(3-Furyl)methanamine Hydrochloride

Executive Summary